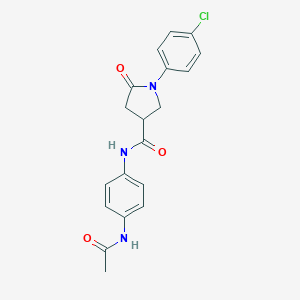
N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide, also known as ACPCA, is a synthetic compound that belongs to the class of pyrrolidine carboxamides. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body. The inhibition of FAAH by ACPCA leads to an increase in the levels of endocannabinoids, which have been shown to have anti-inflammatory, analgesic, and anxiolytic effects.
Mecanismo De Acción
N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide acts as a potent and selective inhibitor of FAAH, which is responsible for the degradation of endocannabinoids in the body. By inhibiting FAAH, N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide increases the levels of endocannabinoids, which have been shown to have anti-inflammatory, analgesic, and anxiolytic effects. N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to inhibit the activity of other enzymes, including monoacylglycerol lipase (MAGL) and alpha/beta-hydrolase domain-containing protein 6 (ABHD6), which are involved in the metabolism of endocannabinoids.
Biochemical and Physiological Effects:
N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase the levels of endocannabinoids, including anandamide and 2-arachidonoylglycerol (2-AG), in the brain and peripheral tissues. N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to increase the levels of other lipid mediators, including prostaglandins and leukotrienes, which are involved in inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of FAAH, which allows for the specific modulation of endocannabinoid signaling pathways. N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide is its potential off-target effects, including inhibition of other enzymes involved in lipid metabolism.
Direcciones Futuras
There are several potential future directions for research on N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of FAAH, which may have improved therapeutic potential. Another area of interest is the investigation of the effects of N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide on other physiological systems, including the immune system and the cardiovascular system. Finally, the potential use of N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide in combination with other drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids, should be investigated.
Métodos De Síntesis
N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 4-acetamidophenylboronic acid with 4-chlorobenzaldehyde, followed by cyclization with pyrrolidine-3-carboxylic acid. Another method involves the condensation of 4-acetamidophenylamine with 4-chlorobenzoyl chloride, followed by cyclization with pyrrolidine-3-carboxylic acid. Both methods have been shown to yield N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide with high purity and yield.
Aplicaciones Científicas De Investigación
N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in a variety of conditions, including pain, inflammation, anxiety, and depression. It has been shown to have analgesic effects in animal models of pain, including neuropathic pain and inflammatory pain. N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to have anti-inflammatory effects in models of acute and chronic inflammation.
Propiedades
Nombre del producto |
N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
Fórmula molecular |
C19H18ClN3O3 |
Peso molecular |
371.8 g/mol |
Nombre IUPAC |
N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H18ClN3O3/c1-12(24)21-15-4-6-16(7-5-15)22-19(26)13-10-18(25)23(11-13)17-8-2-14(20)3-9-17/h2-9,13H,10-11H2,1H3,(H,21,24)(H,22,26) |
Clave InChI |
KYNQBFFQEMULDY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate](/img/structure/B271126.png)

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-[(diphenylamino)carbonyl]benzoate](/img/structure/B271131.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-8-methyl-4-quinolinecarboxylate](/img/structure/B271132.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate](/img/structure/B271133.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271136.png)






